3-Phenyl-2,4-quinolinediol

Catalog No.
S965471
CAS No.
14933-29-0
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-2,4-quinolinediol

CAS Number

14933-29-0

Product Name

3-Phenyl-2,4-quinolinediol

IUPAC Name

4-hydroxy-3-phenyl-1H-quinolin-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18)

InChI Key

WNISVGSZMGXKHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O

solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2,4-Dihydroxy-3-phenylquinoline

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C3C2=O)O

3-Phenyl-2,4-quinolinediol, frequently utilized in its tautomeric form 4-hydroxy-3-phenylquinolin-2(1H)-one, is an advanced heterocyclic building block characterized by a quinoline core with oxygenation at the 2- and 4-positions and a sterically defining phenyl ring at the 3-position. This specific substitution pattern establishes a stable tautomeric equilibrium that is highly advantageous for regioselective downstream functionalization. In medicinal and industrial chemistry procurement, this compound is primarily sourced as a high-value intermediate to bypass complex, low-yield transition-metal-catalyzed cross-coupling steps. Its stable crystalline nature and reliable thermal properties ensure excellent processability and handling, making it a highly utilized starting material for synthesizing complex biologically active molecules, including antitubercular agents, central nervous system therapeutics, and specialized organic ligands [1].

Attempting to substitute 3-Phenyl-2,4-quinolinediol with the more common, unsubstituted 2,4-quinolinediol introduces severe synthetic bottlenecks and cost overruns. Introducing a phenyl group at the C3 position of an unsubstituted quinolinediol requires advanced C-H activation or preliminary halogenation followed by Suzuki-Miyaura cross-coupling. These synthetic routes typically suffer from poor regioselectivity, competing O-arylation, and moderate yields (often below 60%), while demanding expensive palladium catalysts and specialized ligands. Furthermore, crude in-house synthesized mixtures of the 3-phenyl derivative frequently retain residual transition metals or unreacted starting materials that can poison downstream catalysts and complicate the isolation of highly pure pharmaceutical intermediates. Procuring high-purity 3-Phenyl-2,4-quinolinediol directly eliminates these costly, time-consuming steps and guarantees a reliable, reproducible starting point for sensitive downstream functionalizations [1].

Bypassing Low-Yield C-H Arylation in Scaffold Synthesis

Synthesizing 3-aryl quinolinediols from unsubstituted 2,4-quinolinediol requires transition-metal-catalyzed arylation, which frequently suffers from competing O-arylation and moderate yields (typically 45-60%). Procuring high-purity 3-Phenyl-2,4-quinolinediol provides an immediate, stoichiometric starting point for downstream functionalization, eliminating the need for expensive palladium catalysts and complex purification of regioisomers [1].

Evidence DimensionScaffold availability and synthesis yield equivalent
Target Compound Data100% available pre-installed 3-phenyl moiety via direct procurement
Comparator Or BaselineUnsubstituted 2,4-quinolinediol requiring downstream Pd-catalyzed arylation (45-60% yield)
Quantified Difference~40-55% absolute yield improvement and elimination of 1-2 synthetic steps
ConditionsStandard laboratory scale synthesis vs. direct commercial procurement

Buyers save significant time and reagent costs by avoiding complex transition-metal-catalyzed cross-coupling steps early in the synthetic sequence.

Enhanced Regiocontrol in Halogenation Reactions

The steric bulk of the pre-installed 3-phenyl group in 3-Phenyl-2,4-quinolinediol effectively blocks the C3 position from unwanted electrophilic attack during chlorination with reagents like POCl3. Compared to unsubstituted 2,4-quinolinediol, which can undergo competitive electrophilic substitution at C3 under forcing conditions, the 3-phenyl derivative cleanly yields 2,4-dichloro-3-phenylquinoline or 4-chloro-3-phenylquinolin-2(1H)-one with >90% conversion to the target chlorinated scaffolds [1].

Evidence DimensionRegioselectivity during POCl3 chlorination
Target Compound Data>90% conversion to target chlorinated scaffolds without C3-interference
Comparator Or BaselineUnsubstituted 2,4-quinolinediol (susceptible to C3 side reactions)
Quantified DifferenceSignificant reduction in complex byproduct formation
ConditionsRefluxing POCl3 / controlled halogenation conditions

High regiocontrol directly translates to easier purification and higher isolated yields of critical pharmaceutical intermediates.

Enhanced Baseline Potency in Antimicrobial Discovery

In the development of 4-hydroxyquinolin-2(1H)-one derivatives for antitubercular activity, the presence of a lipophilic group at the C3 position is critical for target engagement. Libraries built on the 3-phenyl scaffold have demonstrated minimum inhibitory concentrations (MIC) as low as 3.2 μM against mycobacterial strains. In contrast, libraries derived from 3-unsubstituted or 3-methyl comparators generally exhibit weaker target engagement and higher MIC values due to suboptimal lipophilicity [1].

Evidence DimensionAntitubercular MIC (Minimum Inhibitory Concentration)
Target Compound Data~3.2 μM (for optimized 3-aryl/phenyl derivatives)
Comparator Or Baseline3-methyl or unsubstituted 4-hydroxyquinolin-2(1H)-ones (typically >10-20 μM)
Quantified Difference>3-fold improvement in baseline potency
ConditionsIn vitro mycobacterial screening assays

Procuring the 3-phenyl scaffold ensures that downstream derivative libraries start within a highly active chemical space, accelerating hit-to-lead optimization.

Synthesis of Antitubercular and Antimicrobial Libraries

Leveraging the 3-phenyl-4-hydroxy-2-quinolone core as a privileged scaffold for developing targeted inhibitors. The pre-installed phenyl group provides essential lipophilicity, allowing medicinal chemists to focus on functionalizing the 2- and 4-positions to optimize pharmacokinetic properties without worrying about low-yield C3-arylation steps[1].

Production of 2,4-Dichloro-3-phenylquinoline Intermediates

Utilizing the compound as a direct precursor for regioselective chlorination via POCl3. The steric protection at the C3 position ensures clean conversion, enabling further cross-coupling at the 2- and 4-positions for the design of complex organic ligands and functional materials [2].

Development of CNS-Active Therapeutics

Using the pre-installed 3-phenyl group to build conformationally restricted analogs targeting GABA or NMDA receptors. The C3-phenyl moiety is critical for occupying specific hydrophobic pockets in these receptors, making this compound an essential starting material for neuropharmacological drug discovery [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

237.078978594 g/mol

Monoisotopic Mass

237.078978594 g/mol

Heavy Atom Count

18

UNII

98SFL4LU2U

Dates

Last modified: 07-17-2023

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